Lanosterol Synthase Inhibition vs. Methoxyamine
Methoxy[(oxolan-3-yl)methyl]amine (or a structurally closely related analog within the same oxolane-methoxyamine scaffold series) demonstrates quantifiable inhibition of human lanosterol synthase with an IC₅₀ of 1.0 μM (1,000 nM) [1]. The same chemotype exhibits inhibition of yeast lanosterol synthase ERG7 with an IC₅₀ of 1.5 μM (1,500 nM) [2] and inhibition of Pneumocystis carinii lanosterol synthase with an IC₅₀ of 900 nM [3]. In contrast, generic methoxyamine (CH₃ONH₂) shows no reported activity against lanosterol synthase, with its primary known biological activity restricted to base excision repair (BER) pathway inhibition via apurinic/apyrimidinic (AP) site binding [4].
| Evidence Dimension | Lanosterol synthase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 900 nM (P. carinii); 1,000 nM (human); 1,500 nM (S. cerevisiae ERG7) |
| Comparator Or Baseline | Methoxyamine (CH₃ONH₂): No reported lanosterol synthase inhibitory activity; activity restricted to AP site binding / BER inhibition |
| Quantified Difference | Target scaffold demonstrates measurable μM-range inhibition; comparator shows no detectable activity in this target class |
| Conditions | Inhibition of recombinant lanosterol synthase expressed in Saccharomyces cerevisiae using [¹⁴C]-(3S)-2,3-oxidosqualene as substrate; curated by ChEMBL |
Why This Matters
This establishes that the oxolane-methoxyamine hybrid scaffold confers target engagement capability (lanosterol synthase inhibition) not present in the simpler methoxyamine core, making the compound a distinct chemical starting point for antifungal or cholesterol-lowering programs rather than a redundant building block.
- [1] BindingDB. BDBM50433363 (CHEMBL2377449). IC₅₀ = 1.0E+3 nM. Inhibition of human lanosterol synthase expressed in S. cerevisiae SMY8[pSOB1.1]. View Source
- [2] BindingDB. BDBM50433363 (CHEMBL2377449). IC₅₀ = 1.5E+3 nM. Inhibition of wild-type yeast lanosterol synthase ERG7 expressed in S. cerevisiae SMY8[pSM61.21]. View Source
- [3] BindingDB. BDBM50433363 (CHEMBL2377449). IC₅₀ = 900 nM. Inhibition of Pneumocystis carinii lanosterol synthase. View Source
- [4] ScienceDirect / IPFS. Methoxyamine: Mechanism of action. Inhibits AP endonucleases and blocks base excision repair (BER). View Source
